molecular formula C23H23N3O3 B11397457 2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide

2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide

Cat. No.: B11397457
M. Wt: 389.4 g/mol
InChI Key: SFADGFFHDTXTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The benzimidazole moiety serves as the nucleus for developing potential chemotherapeutic agents. Its significance was established when it was discovered that 5,6-dimethyl-l-(α-d-ribofuranosyl)benzimidazole is an integral part of vitamin B₁₂. Researchers soon realized that benzimidazole derivatives could be beneficial in treating parasitic diseases. Thiabendazole, discovered in 1951, further fueled interest in designing and synthesizing benzimidazoles for anthelmintic activity .

Preparation Methods

The synthesis of benzimidazole typically involves condensation of o-phenylenediamine with formic acid or its equivalent trimethyl orthoformate. Other methods include reactions with aromatic or aliphatic aldehydes, cyanogen bromide, or carbondisulfide . The synthetic pathway proceeds through the construction of the benzene ring-containing 1–2 diamino groups, followed by ring closure to form the imidazole ring.

Chemical Reactions Analysis

2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. The major products formed from these reactions would vary accordingly.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which 2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further investigation could highlight its uniqueness compared to related molecules.

Remember that scientific research continually evolves, so staying up-to-date with the latest findings is crucial

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c27-23(21-12-6-16-29-21)24-14-13-22-25-19-10-4-5-11-20(19)26(22)15-7-17-28-18-8-2-1-3-9-18/h1-6,8-12,16H,7,13-15,17H2,(H,24,27)

InChI Key

SFADGFFHDTXTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.